molecular formula C54H81N13O14 B013238 Wtlnsagyll-conh2 CAS No. 367518-31-8

Wtlnsagyll-conh2

Cat. No. B013238
M. Wt: 1136.3 g/mol
InChI Key: SUJPPMXJCZETOA-ZKEPBWIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Wtlnsagyll-conh2 is a peptide compound with the following amino acid sequence: H-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-NH2 . It is also known by the synonyms Galanin (2-11) porcine, rat and AR-M1896 . The compound has a molecular weight of 1136.3 g/mol .

Scientific Research Applications

Biological Characterization in Wastewater Treatment

Research has explored the potential of hydrothermal liquefaction (HTL) as a method for converting biomass into biocrude oil, a process advantageous for sustainable biofuel production. In this context, nitrogenous organic compounds (NOCs) in wastewater, including compounds like Wtlnsagyll-conh2, have been identified and their cytotoxicity characterized. This study is crucial for understanding the environmental impact and treatment of wastewater from biofuel production processes (Pham et al., 2013).

Role in Myocardial Ischemia/Reperfusion Injury

Galanin peptides, including natural and chemically modified N-terminal fragments like Wtlnsagyll-conh2, have been studied for their role in reducing functional and metabolic disturbances during myocardial ischemia and reperfusion. These peptides, including Wtlnsagyll-conh2, have shown promise in reducing oxidative stress in myocardial ischemia/reperfusion injury, suggesting their potential therapeutic applications (Serebryakova et al., 2021).

Hydrothermal Liquefaction Processes

In the field of bioenergy, studies on hydrothermal liquefaction (HTL) processes, which involve the use of compounds like Wtlnsagyll-conh2, focus on optimizing product yield, carbon and energy recovery, and understanding the hydrocarbon species distribution in biocrude. This research is vital for advancing sustainable energy solutions using biomass resources (Nallasivam et al., 2020).

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H81N13O14/c1-26(2)17-37(46(57)73)62-49(76)38(18-27(3)4)63-51(78)40(20-31-13-15-33(70)16-14-31)61-44(72)24-59-47(74)29(7)60-53(80)42(25-68)66-52(79)41(22-43(56)71)64-50(77)39(19-28(5)6)65-54(81)45(30(8)69)67-48(75)35(55)21-32-23-58-36-12-10-9-11-34(32)36/h9-16,23,26-30,35,37-42,45,58,68-70H,17-22,24-25,55H2,1-8H3,(H2,56,71)(H2,57,73)(H,59,74)(H,60,80)(H,61,72)(H,62,76)(H,63,78)(H,64,77)(H,65,81)(H,66,79)(H,67,75)/t29-,30+,35-,37-,38-,39-,40-,41-,42-,45-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJPPMXJCZETOA-ZKEPBWIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H81N13O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1136.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Wtlnsagyll-conh2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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